(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone - 923691-77-4

(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Catalog Number: EVT-2904013
CAS Number: 923691-77-4
Molecular Formula: C19H16ClFN4OS
Molecular Weight: 402.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

  • Compound Description: This compound is the hydrochloride salt of the amine 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. It serves as a key structural analog for comparison to its fluorinated counterpart, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
  • Relevance: The core structure of this compound shares similarities with (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone. Both contain a piperazine ring linked to a substituted aromatic system. The primary difference lies in the specific aromatic groups attached to the piperazine. In this related compound, a (6-phenylpyridin-3-yl)methyl moiety is present, while (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a (2-chloro-6-fluorophenyl)methanone and a (thiophen-2-yl)pyridazine unit. []
  • Compound Description: This compound is the fluorinated analog of 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride. []
  • Relevance: The presence of the fluorine atom on the phenyl ring, linked to the pyridyl group, makes it structurally similar to (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, which also possesses a fluorine atom on its aromatic ring. This similarity highlights the potential significance of fluorine substitution in this class of compounds. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This series encompasses N'-(substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and their corresponding 1,3,4-oxadiazole derivatives. These compounds were synthesized and evaluated for their antimicrobial activity and molecular docking interactions with the BAX protein. []
  • Relevance: The presence of a substituted piperazine ring directly linked to a pyridazine ring creates a structural parallel with (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone. This similarity, despite variations in the substituents on the piperazine and pyridazine rings, emphasizes the recurring presence of these core structural elements in compounds with potential biological activity. []

3-(2-chloro-benzyl)-7-[4-(2-chloro-benzyl)-piperazin-1-yl]-5,6,8-trifluoro-3H-quinazolin-4-one

  • Compound Description: This compound was analyzed for its crystal structure using X-ray diffraction techniques. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a clinically relevant autotaxin inhibitor that has demonstrated efficacy in reducing lysophosphatidic acid levels and mitigating pulmonary fibrosis in preclinical models. []
  • Relevance: GLPG1690 shares a 4-fluorophenyl moiety with (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, underscoring the importance of this specific substitution pattern in medicinal chemistry. Both compounds also contain a piperazine ring, although the overall structures and biological targets differ. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one

  • Compound Description: This compound, developed through fragment-based drug design, acts as a potent antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting both cellular IAP (cIAP) and X-linked IAP (XIAP), and has progressed to clinical trials for cancer treatment. []
  • Relevance: Similar to (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound incorporates a fluorine-substituted phenyl ring, highlighting the significance of this group in drug development for diverse targets. The shared presence of a piperazine ring further emphasizes the versatility of this structural motif in medicinal chemistry. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79)

  • Compound Description: SN79 exhibits high affinity for sigma-2 receptors and has been implicated in both promoting tumor cell death and stimulating glycolysis. []
  • Relevance: SN79 and (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone share a crucial structural feature: a piperazine ring substituted with a 4-fluorophenyl group. This common motif highlights its potential relevance in influencing biological activity, although the specific targets and overall structures of the two compounds differ. []
  • Compound Description: This series of compounds, featuring variations in the aryl substituent of the piperazine ring, were synthesized and characterized by spectroscopic techniques and X-ray diffraction. The crystal structures revealed distinct supramolecular architectures arising from intermolecular interactions. []
  • Relevance: These derivatives are structurally analogous to (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, sharing a piperazine ring connected to a thienopyridine moiety through a methanone linker. Notably, the related compounds lack the halogen substitutions present in the main compound, suggesting the impact of these halogens on the compound's properties. []

3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine

  • Compound Description: The crystal structure of this compound was analyzed, highlighting the influence of weak intermolecular C—H⋯N hydrogen-bond interactions on its packing arrangement. []
  • Relevance: This compound shares the piperazine-pyridazine core structure with (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone. The presence of a 2-pyridyl substituent on the piperazine in this related compound, as opposed to the thiophene and halogenated phenyl groups in the main compound, suggests potential variations in their binding properties and biological activities. []

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Compound Description: X-ray crystallography was employed to analyze the structure of this compound, revealing a chair conformation for the piperazine ring and a specific dihedral angle between the pyridazine and benzene rings. []
  • Relevance: The structural similarity of this compound to (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is evident in the shared piperazine-pyridazine motif. The key distinction lies in the substitution pattern on the piperazine ring. In this related compound, a [3-(4-chlorophenoxy)propyl] group is present, contrasting with the thiophene and halogenated benzoyl groups in the main compound, indicating potential differences in their pharmacological profiles. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent and reversible P2Y12 receptor antagonist that exhibits strong antiplatelet and antithrombotic properties in vitro and in vivo. []
  • Relevance: SAR216471 contains a methylpiperazine moiety connected to an indole ring, while (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a piperazine linked to a pyridazine ring. This structural difference, despite the shared piperazine unit, highlights the diverse applications of piperazine-containing compounds in medicinal chemistry, targeting different receptors and biological pathways. []

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

  • Compound Description: This compound's crystal structure was elucidated, revealing a puckered conformation of the piperazine ring and the presence of intermolecular C—H⋯O and C–H⋯π interactions contributing to its crystal packing. []

(E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one

  • Compound Description: This compound demonstrated significant anti-ischemic activity in vivo, effectively prolonging survival time in a mouse model of acute cerebral ischemia. []
  • Relevance: Similar to (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, this compound possesses a piperazine ring, although their structures differ significantly beyond this shared feature. This comparison highlights the widespread use of piperazine scaffolds in medicinal chemistry for diverse therapeutic areas. []
  • Compound Description: This series of compounds was synthesized and investigated for potential anthelmintic activity against Trichinella spiralis. []
  • Relevance: While (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a piperazine ring directly linked to a pyridazine, these related compounds connect the piperazine to a benzimidazole core. This difference in core structure, despite the shared piperazine, suggests potential differences in their target specificity and pharmacological properties. []
  • Compound Description: A series of derivatives was synthesized from the parent compound, 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone, and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. []
  • Relevance: Although this series differs from (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone in its core structure, they both contain a piperazine ring substituted with a halogenated aromatic ring. This commonality emphasizes the recurrence of this structural motif in compounds designed for biological activity, potentially contributing to binding affinity or other pharmacological properties. []

3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives

  • Compound Description: This series was synthesized and tested for anticonvulsant and analgesic activities. One derivative, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6), displayed notable activity in the maximal electroshock (MES) and 6 Hz (32 mA) seizure tests, surpassing the efficacy of valproic acid. []
  • Relevance: This series, particularly compound 6, shares the 4-fluorophenylpiperazin-1-yl structural motif with (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, highlighting its potential role in mediating biological activity. Despite this commonality, the overall structures differ significantly. Compound 6 contains a chlorophenyl-substituted pyrrolidine-2,5-dione core, whereas the target compound features a chlorofluorophenylmethanone linked to a thiophenylpyridazine via a piperazine bridge. []

1-(4-chloro-2-fluorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone

  • Compound Description: The crystal structure of this compound was elucidated, revealing specific conformational details about the phenyl ring, triazolyl ring, and pentanone function. []
  • Relevance: This compound contains a chlorofluorophenyl moiety, reminiscent of the 2-chloro-6-fluorophenyl group in the target compound, (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone. []

2-(1-Benzoyl-5-Phenyl-4,5-Dihydro-1H-Pyrazol-3-Yl)-6-Chloro-4-Methoxyphenol

  • Compound Description: This compound is a benzaldehyde-substituted pyrazoline derivative. It was synthesized and characterized using various spectroscopic methods and elemental analysis. []
  • Relevance: Although this compound differs significantly from (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone in its overall structure, both share the presence of a halogen-substituted aromatic ring. This commonality highlights the frequent use of such groups in medicinal chemistry. []
  • Compound Description: This compound, a fluorobenzaldehyde-substituted pyrazoline, was synthesized and characterized through spectroscopic techniques and elemental analysis. []
  • Relevance: This compound, along with its benzaldehyde-substituted counterpart, shares a halogenated aromatic ring system with (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, suggesting a possible role for these groups in influencing molecular interactions and potentially biological activity. []

Arylpiperazin-1-yl-ethyl-benzimidazoles, including 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole

  • Compound Description: This series of compounds, with varying substitutions on the arylpiperazine moiety, was assessed for binding affinity to D2, 5-HT2A, and α1-adrenergic receptors. The 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole derivative exhibited a notable 5-HT2A/D2 pKi binding ratio, suggesting potential as an atypical neuroleptic. []
  • Relevance: This series shares the arylpiperazine structural element with (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, highlighting its use in different chemical contexts for exploring biological activity. Notably, the specific compound, 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole, exhibits a favorable binding profile, suggesting a potential for atypical antipsychotic effects, unlike (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone. []
  • Compound Description: These novel analogues were synthesized from aminonaphthoquinone derivatives and characterized using spectroscopic techniques (FT-IR, NMR, and MS). []
  • Relevance: These analogues, while containing a piperazine ring in some instances, differ significantly from (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone due to the presence of the naphthoquinone core. []

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent inhibitor of bromodomain and extraterminal (BET) proteins, exhibiting strong antiproliferative effects and downregulating c-Myc expression in preclinical cancer models. []
  • Relevance: AZD5153, while containing a piperazine ring, differs significantly from (2-chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone in its overall structure and biological target. The presence of a methoxy-substituted triazolopyridazine and a dimethylpiperazinone moiety in AZD5153 contrasts with the thiophenylpyridazine and chlorofluorophenylmethanone groups in the target compound. []

Properties

CAS Number

923691-77-4

Product Name

(2-Chloro-6-fluorophenyl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone

Molecular Formula

C19H16ClFN4OS

Molecular Weight

402.87

InChI

InChI=1S/C19H16ClFN4OS/c20-13-3-1-4-14(21)18(13)19(26)25-10-8-24(9-11-25)17-7-6-15(22-23-17)16-5-2-12-27-16/h1-7,12H,8-11H2

InChI Key

MPRWGDQBOHWTDI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=C(C=CC=C4Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.